3-Octen-2-OL

Descripción

Contextualizing 3-Octen-2-OL (B1585789) within Natural Product Chemistry

This compound is a naturally occurring compound found in a variety of organisms, where it often plays a role in biological signaling. ontosight.ai It is classified as a short-chain oxylipin, a group of molecules derived from the oxidation of fatty acids. The biosynthesis of this compound and related eight-carbon volatiles typically involves the oxidative breakdown of linoleic acid. annualreviews.orgwikipedia.orgtandfonline.com This process is catalyzed by the enzyme lipoxygenase, which forms hydroperoxides that subsequently break down into various volatile alcohols and aldehydes. vulcanchem.com

This compound is a notable component of the volatile profiles of many fungi, including various species of Aspergillus, Penicillium, and edible mushrooms, where it contributes to their characteristic earthy or mushroom-like aromas. vulcanchem.comwikipedia.orgtandfonline.com Beyond the fungal kingdom, this compound has also been identified in certain plants. ontosight.aiontosight.ai In the broader context of chemical ecology, this compound functions as a semiochemical—a molecule that mediates interactions between organisms. annualreviews.orgsemiochemical.com These volatile signals can act as kairomones, which benefit the receiving organism, such as an insect locating a host plant or fungus. semiochemical.comnih.gov

Table 1: Selected Natural Sources of this compound and Related C8 Compounds

| Kingdom | Organism Type | Examples | Citation |

|---|---|---|---|

| Fungi | Molds | Aspergillus, Penicillium | vulcanchem.com |

| Fungi | Mushrooms | Edible mushrooms (general) | wikipedia.orgtandfonline.com |

| Plantae | Plants | Lemon Balm, Rice | wikipedia.orgresearchgate.net |

| Plantae | Fruits/Vegetables | Olive Oil, Melon | vulcanchem.comthegoodscentscompany.com |

Isomeric Forms of this compound and Their Research Implications

The chemical structure of this compound gives rise to multiple isomers, a fact that has significant implications for its biological activity and chemical characterization. The molecule possesses a double bond between the third and fourth carbon atoms, which results in geometric isomers: (E)-3-Octen-2-ol (trans) and (Z)-3-Octen-2-ol (cis). ontosight.aiontosight.ai Additionally, the hydroxyl group on the second carbon creates a chiral center, meaning each geometric isomer can exist as a pair of enantiomers (R and S).

The spatial arrangement defined by these isomeric forms is critical to their function. vulcanchem.com Different isomers can elicit distinct biological responses and possess different odor profiles. annualreviews.org For instance, with the closely related compound 1-octen-3-ol (B46169), the (R)-enantiomer is described as having a mushroom-like odor, while the (S)-enantiomer is perceived as grassy and moldy. annualreviews.org Similarly, insects can exhibit differential responses to various isomers, a crucial factor in the study of semiochemicals. frontiersin.org

Differentiating and quantifying these isomers requires advanced analytical techniques. vulcanchem.com Methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for structural elucidation. vulcanchem.com Chiral chromatography is specifically employed to separate and identify the individual enantiomers, which is vital for understanding their specific roles in natural systems. vulcanchem.com

Table 2: Comparative Properties of this compound Isomers

| Property | (E)-3-Octen-2-ol | (Z)-3-Octen-2-ol | General/Mixture | Citation |

|---|---|---|---|---|

| Alternate Name | trans-3-Octen-2-ol | cis-3-Octen-2-ol | Methyl hexenyl carbinol | ontosight.aiontosight.aithegoodscentscompany.com |

| CAS Number | 57648-55-2 | 69668-89-9 | 76649-14-4 | ontosight.aivulcanchem.comnih.gov |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | nih.gov |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol | nih.gov |

| Boiling Point | 178.8 °C (est.) | ~170–180 °C (est.) | 98°C at 2 mmHg | vulcanchem.com |

| Density | 0.843 g/cm³ (est.) | ~0.84 g/cm³ (est.) | 0.826–0.836 g/cm³ | vulcanchem.com |

| Odor Profile | Earthy, mushroom-like | Earthy, mushroom-like | Creamy, mushroom, melon rind | vulcanchem.comthegoodscentscompany.comchemicalbook.com |

Contemporary Research Trajectories in this compound Studies

Current academic research on this compound is focused on several key areas, driven by its diverse biological activities and potential applications. One major trajectory is the continued exploration of its role as a semiochemical in ecological interactions. vulcanchem.comsemiochemical.com Studies are aimed at elucidating its precise function in plant-insect and fungus-insect communication, which could inform the development of novel strategies for pest management. ontosight.airesearchgate.net

Another significant area of research is in stereoselective synthesis. vulcanchem.com Developing cost-effective and efficient methods to produce specific, high-purity isomers of this compound is a primary challenge for chemists. vulcanchem.com Success in this area is critical for accurately studying the distinct biological functions of each isomer and for potential use in the flavor and fragrance industry, where specific odor profiles are desired. ontosight.ai

Furthermore, research continues into the compound's antimicrobial properties. ontosight.aiontosight.ai Investigating the potential of this compound and its isomers to inhibit the growth of certain microbes is an active field of study. vulcanchem.com This is complemented by advancements in analytical chemistry, where the focus is on refining techniques to detect and quantify trace amounts of this compound isomers in complex biological and environmental samples. vulcanchem.com This analytical work underpins all other areas of research by providing the necessary tools to observe and measure the compound in its various forms and contexts.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₆O |

| (E)-3-Octen-2-ol | C₈H₁₆O |

| (Z)-3-Octen-2-ol | C₈H₁₆O |

| 1-Octen-3-ol | C₈H₁₆O |

| 3-Octen-2-one (B105304) | C₈H₁₄O |

| Linoleic acid | C₁₈H₃₂O₂ |

| 1-Octene | C₈H₁₆ |

| 3-Octanol (B1198278) | C₈H₁₈O |

| Octan-2-ol | C₈H₁₈O |

| Acetone (B3395972) | C₃H₆O |

| Hexanal | C₆H₁₂O |

| Valeraldehyde | C₅H₁₀O |

| Acrolein | C₃H₄O |

| 1-Pentylmagnesium bromide | C₅H₁₁BrMg |

| 2-Acetyl-1-pyrroline | C₆H₇NO |

| Guaiacol | C₇H₈O₂ |

| Hexanal | C₆H₁₂O |

| Heptanal | C₇H₁₄O |

| Nonanal | C₉H₁₈O |

| Octanal | C₈H₁₆O |

| (E)-2-Nonenal | C₉H₁₆O |

| 2-Methyl-3-octen-2-ol | C₉H₁₈O |

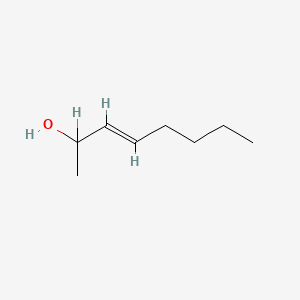

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJIVDCKSZMHGZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316025 | |

| Record name | trans-3-Octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; sweet, creamy, buttery lactone odour | |

| Record name | 3-Octen-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water and fats, Miscible at room temperature (in ethanol) | |

| Record name | 3-Octen-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.836 | |

| Record name | 3-Octen-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57648-55-2, 76649-14-4 | |

| Record name | trans-3-Octen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octen-2-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-ol, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octen-2-ol, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octen-2-ol, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octen-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3-Octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-2-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L416E22Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-3-Octen-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic and Biosynthetic Pathways of 3 Octen 2 Ol

Chemical Synthesis Methodologies for 3-Octen-2-OL (B1585789) and Related Octenols

Chemical synthesis provides robust and scalable methods for producing this compound and its isomers. These approaches often involve multi-step processes utilizing well-established reaction mechanisms.

A primary method for synthesizing this compound is through the catalytic reduction, or hydrogenation, of its corresponding ketone, 3-octen-2-one (B105304). This reaction involves the selective reduction of the ketone's carbonyl group to a hydroxyl group while preserving the carbon-carbon double bond.

The process typically utilizes transition metal catalysts. Key parameters for this reaction are outlined below:

| Parameter | Condition |

| Catalysts | Palladium (Pd), Nickel (Ni), Platinum (Pt) |

| Temperature | 120–220 °C (preferably 140–180 °C) |

| Pressure | 5–30 bar hydrogen pressure |

| Reaction Time | 0.1 to 20 minutes |

The choice of catalyst is critical; while palladium and platinum are highly effective, nickel catalysts present a more cost-effective alternative with good activity. This method is reversible, as this compound can be oxidized back to 3-octen-2-one using agents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO3).

Organometallic reagents, particularly Grignard reagents, are instrumental in forming the carbon skeleton of octenols. libretexts.org The synthesis of 1-octen-3-ol (B46169), a related isomer, can be achieved via the Grignard reaction between acrolein and amyl iodide or amylomagnesium bromide. fiu.edu A similar strategy can be adapted for this compound, for instance, by reacting 1-pentylmagnesium bromide (a Grignard reagent) with acrolein (CH₂=CHCHO). vulcanchem.com This reaction typically yields a racemic mixture of the alcohol. vulcanchem.com The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the secondary alcohol upon workup. libretexts.org

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize the precursor for this compound. wikipedia.org Specifically, 3-octen-2-one is synthesized via an aldol condensation of a ketone and an aldehyde, such as acetone (B3395972) and hexanal. In this base-catalyzed reaction, an enolate ion is formed from the ketone and subsequently attacks the carbonyl carbon of the aldehyde. wikipedia.orgmagritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration (loss of a water molecule) to form the α,β-unsaturated ketone, 3-octen-2-one. chem-station.compressbooks.pub This enone is then isolated and can be selectively reduced to this compound as described in section 2.1.1. fiu.edu

Reaction Scheme: Aldol Condensation for 3-Octen-2-one

Reactants: Hexanal and Acetone

Catalyst: Base (e.g., NaOH)

Product: 3-Octen-2-one (precursor to this compound)

This compound possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as two different stereoisomers (enantiomers). The synthesis of a specific enantiomer, known as stereoselective synthesis, is a significant challenge in organic chemistry. anu.edu.au Standard methods like the Grignard reaction often produce a 50:50 racemic mixture. vulcanchem.com Achieving high enantiomeric purity typically requires specialized techniques such as the use of chiral catalysts or auxiliaries during the synthesis. diva-portal.org Another approach involves enzymatic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated. encyclopedia.pub Alternatively, chromatographic separation using a chiral stationary phase can be employed to separate the individual enantiomers from a racemic mixture. vulcanchem.com

Aldol Condensation Strategies in Octenol Synthesis

Enzymatic and Microbial Biosynthesis of this compound Precursors

Nature provides elegant and highly specific pathways for the synthesis of octenols, particularly the related compound 1-octen-3-ol, which is a major aroma component in mushrooms. bris.ac.ukbris.ac.uk These biosynthetic routes rely on a cascade of enzymatic reactions starting from common fatty acids.

The biosynthesis of C8-alcohols like octenols in fungi begins with the oxidative breakdown of linoleic acid. wikipedia.orgbris.ac.uk This pathway involves several key classes of enzymes that have been identified and characterized in various fungal species, including Agaricus bisporus (button mushroom) and Tricholoma matsutake. nih.govnih.gov

Lipoxygenases (LOXs) and Dioxygenases (DOXs): The first step is the oxygenation of linoleic acid. Lipoxygenases are non-heme iron-containing enzymes, while dioxygenases are often heme-containing enzymes, that insert molecular oxygen into the fatty acid chain. nkust.edu.twmdpi.com In mushrooms, a dioxygenase (often annotated as a lipoxygenase) catalyzes the conversion of linoleic acid into a hydroperoxide intermediate, specifically 10-hydroperoxy-8E,12Z-octadecadienoic acid (10-HPODE). nih.govwikipedia.orgnih.gov Studies in Coprinopsis cinerea and Agaricus bisporus have identified specific dioxygenase genes (Ccdox1, AbLOX) responsible for this initial step. nih.govresearchgate.net

Hydroperoxide Lyases (HPLs): The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase. This enzyme breaks a carbon-carbon bond in the 10-HPODE molecule to yield two smaller molecules: the C8 compound 1-octen-3-ol and 10-oxo-trans-8-decenoic acid. wikipedia.orgbris.ac.uk Research has identified the specific HPL gene (AbHPL) in A. bisporus that, in conjunction with the dioxygenase AbLOX, carries out the complete conversion of linoleic acid to 1-octen-3-ol. nih.govresearchgate.netresearchgate.net This enzymatic pathway is notably stereospecific, predominantly producing the (R)-(-)-1-octen-3-ol enantiomer. nih.gov

The table below summarizes the key enzymes and their roles in the biosynthesis of 1-octen-3-ol.

| Enzyme Class | Specific Enzyme Example | Substrate | Product(s) | Source Organism |

| Dioxygenase | AbLOX | Linoleic Acid | 10-Hydroperoxide (10-HPOD) | Agaricus bisporus nih.govresearchgate.net |

| Dioxygenase | CcDOX1 | Linoleic Acid | 10(S)-Hydroperoxide | Coprinopsis cinerea nih.govresearchgate.net |

| Hydroperoxide Lyase | AbHPL | 10-Hydroperoxide (10-HPOD) | 1-Octen-3-ol, 10-Oxodecanoic acid | Agaricus bisporus nih.govresearchgate.net |

| Lipoxygenase & HPL | TmLOX & TmHPL (co-expressed) | Linoleic Acid | (R)-(-)-1-octen-3-ol | Tricholoma matsutake nih.gov |

This biosynthetic pathway has been harnessed for industrial applications, where crude enzyme homogenates from mushrooms are used in bioreactors to produce natural 1-octen-3-ol. bris.ac.ukbris.ac.uk

Fungal and Bacterial Biotransformation Mechanisms for Octenol Production

The production of C8-alcohols, including various octenol isomers, is a known feature of the metabolism of many fungi and some bacteria. oup.com These compounds are often significant contributors to the characteristic aromas of mushrooms and molds. nih.govannualreviews.org The primary mechanism for their formation involves the biotransformation of fatty acids, particularly linoleic acid, through oxidative pathways. nih.gov

Fungi, such as those from the Mucor genus, have demonstrated the ability to metabolize unsaturated carboxylic acids. tandfonline.com For instance, investigations into the metabolism of trans-2-octenoic acid by a Mucor species revealed its conversion into several products. tandfonline.comtandfonline.com A key pathway identified involves the transformation of the acid into trans-3-octenol. tandfonline.comtandfonline.com

A more broadly characterized pathway for C8-volatile production in fungi is the lipoxygenase (LOX) pathway. jmb.or.kr This process is initiated by the enzyme lipoxygenase, which oxidizes linoleic acid to form a hydroperoxide intermediate, such as 10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE). jmb.or.krnih.gov Subsequently, a hydroperoxide lyase (HPL) cleaves this intermediate to yield C8-volatiles like 1-octen-3-ol and 10-oxodecanoic acid. nih.govnih.gov While this pathway is most famously associated with 1-octen-3-ol, the "mushroom alcohol," it represents a fundamental mechanism by which fungi convert fatty acids into various C8-alcohols and ketones. nih.gov The biotransformation can be carried out using whole-cell fermentation or with purified enzymes. mdpi.com

The specific isomer produced can be highly dependent on the enzymes involved. For example, biosynthesis in button mushrooms (Agaricus bisporus) predominantly yields the (R)-(-)-enantiomer of 1-octen-3-ol, which has a distinct mushroom-like aroma, whereas the (S)-(+)-enantiomer has a grassier, moldy scent. annualreviews.orgnih.gov

Table 1: Examples of Fungal Biotransformation for Octenol Production

| Microorganism | Substrate | Key Enzymes | Product(s) | Reference(s) |

|---|---|---|---|---|

| Mucor sp. A-73 | trans-3-Octenoic Acid | Not specified | trans-3-Octenol | tandfonline.com, tandfonline.com |

| Agaricus bisporus | Linoleic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | 1-Octen-3-ol, 10-Oxodecanoic acid | nih.gov |

| Tricholoma matsutake | Linoleic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | (R)-(-)-1-Octen-3-ol | jmb.or.kr |

| Aspergillus species | Various (e.g., from fruit residues) | Not specified | (E)-2-Octenol, 1-Octanol | mdpi.com |

Genetic Engineering and Metabolic Pathway Optimization for this compound Production

To improve the yields of this compound and related compounds for industrial applications, researchers have turned to genetic and metabolic engineering. nih.gov These strategies aim to develop microbial strains capable of producing high titers of specific chemicals by introducing new genes or modifying existing metabolic pathways. wikipedia.org

A primary strategy involves the use of well-characterized and easily manipulated industrial microorganisms, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, as production hosts. nih.govresearchgate.net The general process involves identifying and isolating the genes responsible for the desired biotransformation, cloning them into a suitable expression vector, and transforming the host organism with this construct. pressbooks.pubfao.org

For octenol production, a successful approach has been the co-expression of lipoxygenase (LOX) and hydroperoxide lyase (HPL) genes from fungi known to produce these compounds, such as the matsutake mushroom (Tricholoma matsutake), in a recombinant host like S. cerevisiae. jmb.or.krnih.gov In such a system, the engineered yeast, when supplied with the linoleic acid substrate, utilizes the newly introduced enzymes to synthesize (R)-(-)-1-octen-3-ol. jmb.or.krnih.gov

Beyond simply introducing the necessary genes, metabolic pathway optimization is crucial for achieving industrially relevant production levels. nih.gov This involves a systematic approach that can include:

Balancing Enzyme Expression: Fine-tuning the expression levels of the pathway enzymes to prevent the accumulation of toxic intermediates and ensure a smooth metabolic flux towards the final product. columbia.edu

Enhancing Precursor Supply: Modifying the host's native metabolism to increase the intracellular availability of necessary precursors, such as linoleic acid.

Optimizing Fermentation Conditions: Adjusting parameters like temperature, pH, and substrate feed rates to maximize both cell growth and product formation. A dual-temperature approach is common, where an optimal temperature for growth is used initially, followed by a shift to a temperature that maximizes the activity of the engineered enzymes.

These combined strategies allow for the development of robust microbial cell factories for the sustainable production of valuable compounds like this compound and its isomers. researchgate.net

Table 2: Genetic Engineering Strategies for Octenol Production

| Host Organism | Engineered Genes | Gene Source | Target Product | Engineering Strategy | Reference(s) |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Lipoxygenase-1 (LOX), Hydroperoxide Lyase (HPL) | Tricholoma matsutake | (R)-(-)-1-Octen-3-ol | Co-expression of fungal enzymes in yeast to create a biosynthetic pathway from linoleic acid. | nih.gov, jmb.or.kr |

| Escherichia coli | Lipoperoxidase (PpoC) | Aspergillus species | C8-alcohols and ketones | Expression of a fungal lipoperoxidase to produce C8 volatiles from fatty acids. | nih.gov |

Derivatization Strategies for this compound and Analogues

The chemical structure of this compound, featuring both a hydroxyl group and a carbon-carbon double bond, provides reactive sites for a variety of chemical modifications. ontosight.ai These derivatization strategies are employed to create analogues with novel properties for use in fields ranging from pharmaceuticals to materials science.

Rational Design of Novel this compound Derivatives

Rational design involves the strategic chemical modification of a parent molecule to create derivatives with enhanced or entirely new functionalities. acs.org Using this compound as a starting scaffold, several types of derivatives can be synthesized.

Basic chemical transformations include:

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 3-octen-2-one. This transformation can be achieved using oxidizing agents like potassium permanganate.

Reduction: The double bond can be hydrogenated, or the entire molecule can be reduced to form 3-octanol (B1198278) using reagents like lithium aluminum hydride.

More complex derivatives are designed for specific applications, such as in medicinal chemistry. For example, a synthetic route to potential antimalarial agents, 3-alkoxy-1,2-dioxolanes, was developed using a derivative of this compound as a precursor. unl.edu The process started with 4-methyl-3-octen-2-one, which underwent a cobalt-mediated oxygenation and cyclization to form a 1,2-dioxolan-3-ol intermediate. unl.edu This intermediate was then further modified, demonstrating how the octene backbone can be incorporated into a more complex heterocyclic structure designed for a specific biological target.

The goal of such rational design is often to create a library of related compounds that can be screened for desired activities. acs.org This approach allows chemists to systematically explore how different functional groups and structural modifications influence the biological or chemical properties of the parent molecule. usda.gov

Exploration of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing synthetic pathways and predicting chemical behavior. For this compound and its derivatives, reactivity is primarily governed by the hydroxyl group and the C=C double bond.

The nature of the substituents around these functional groups significantly influences reaction outcomes. For instance, in the synthesis of 1,2-dioxolane derivatives, the reaction of 4-methyl-3-octen-2-one (a more hydrophobic analogue) under basic conditions with hydrogen peroxide did not yield the expected product but instead favored nucleophilic epoxidation of the double bond. unl.edu This outcome highlights how increasing the steric bulk and hydrophobicity around the reactive enone system altered the preferred reaction pathway. A different method, cobalt-mediated oxygenation, was required to achieve the desired cyclized peroxide. unl.edu

Similarly, the substitution pattern on the carbon chain can affect the reactivity of the double bond toward electrophilic addition or the alcohol toward substitution or elimination reactions. Structure-reactivity relationship studies, such as those examining the reaction kinetics of unsaturated esters with atmospheric radicals, show that the position and geometry of the double bond, as well as the nature of the ester group, directly impact reaction rates. acs.org By analogy, modifications to the this compound structure, such as esterifying the alcohol or shifting the position of the double bond, would predictably alter its reactivity profile in various chemical environments.

Biological and Ecological Roles of 3 Octen 2 Ol

Inter-Organismal Communication Mediated by 3-Octen-2-OL (B1585789)

Volatile compounds are crucial for communication in many ecosystems, and this compound is a participant in these chemical conversations. mdpi.com It has been identified in the volatile profiles of various plants and fungi, where it can act as a signaling molecule that influences interactions between different species and kingdoms. ontosight.aivulcanchem.com

Pheromonal Activity and Intraspecific Signaling in Arthropods

Pheromones are semiochemicals used for communication between individuals of the same species. While many C8 compounds, particularly the isomer 1-octen-3-ol (B46169), are recognized as important semiochemicals for arthropods, the specific role of this compound as a pheromone is not extensively documented. annualreviews.orgeuropa.eu Research into its potential function in arthropod communication is an area of interest, largely due to the established roles of structurally similar compounds in insect behavior. ontosight.ai For instance, 1-octen-3-ol is a known component of aggregation pheromones for certain beetle species. europa.eu However, specific studies confirming this compound as a primary pheromonal agent in any arthropod species are limited in the current scientific literature.

Kairomonal and Allomonal Functions in Multitrophic Ecological Interactions

Interspecific communication is mediated by kairomones (which benefit the receiver) and allomones (which benefit the emitter). eg.netplantprotection.pl Volatile compounds released by plants and fungi can act as kairomones for insects, signaling the presence of a food source, or as allomones, repelling herbivores. plantprotection.plmdpi.com

The isomer 1-octen-3-ol is a well-characterized kairomone that attracts a wide range of hematophagous (blood-seeking) insects, including mosquitoes and biting midges, to their hosts. mdpi.complos.org It can also function as an allomone; for example, it acts as an oviposition deterrent for the spotted-wing drosophila, Drosophila suzukii. plantprotection.pl

Table 1: Documented Semiochemical Roles of Selected C8 Volatile Compounds

| Compound | Role | Emitter (Example) | Receiver (Example) | Effect |

|---|---|---|---|---|

| 1-Octen-3-ol | Kairomone | Vertebrates, Fungi | Mosquitoes (Aedes aegypti), Bark Beetles | Attraction, Host-seeking europa.eumdpi.complos.org |

| 1-Octen-3-ol | Allomone | Experimental | Drosophila suzukii | Oviposition Deterrence plantprotection.pl |

| 3-Octanone | Kairomone | Fungi, Stored Grains | Rusty Grain Beetle (Cryptolestes ferrugineus) | Attraction researchgate.net |

| 3-Octanol (B1198278) | MIPV | Lima Bean (Phaseolus lunatus) | Tobacco (Nicotiana benthamiana) | Defense Priming nih.gov |

| This compound | Plant Defense Inducer | N/A | Plants | Induction of defense genes |

This table presents examples of the diverse roles of C8 compounds. MIPV stands for Microbe-Induced Plant Volatile.

Role in Plant-Microbe and Plant-Insect Chemical Ecology

This compound plays a more clearly defined role in the context of plant defense. It is a volatile organic compound (VOC) that can be produced by plants and is involved in signaling pathways that protect against pathogens and herbivores. vulcanchem.com Research indicates that this compound can influence plant defense mechanisms by inducing the expression of defense-related genes via the jasmonic acid signaling pathway. This pathway is a critical component of a plant's response to various stresses, including microbial infection and insect attack.

Furthermore, studies on plant-plant communication have shown that C8 volatiles are key signaling molecules. In one study, infection of a lima bean plant by a bacterial pathogen triggered the release of a blend of volatiles including 3-octanol, a close structural relative of this compound. nih.gov These airborne signals were perceived by neighboring tobacco plants, priming their immune systems against a future bacterial attack. nih.gov This demonstrates a mechanism by which C8 compounds, potentially including this compound, can mediate inter-plant defense priming.

Fungal Signaling, Development, and Interspecific Communication

This compound is a known metabolite of various fungi, including species from the genera Aspergillus and Penicillium. vulcanchem.com It is produced through the oxidation of fatty acid precursors, such as linoleic acid, by the enzyme lipoxygenase. vulcanchem.com Its presence is notable in the aroma profile of certain foods, such as mold-ripened cheeses, where fungal metabolism creates a complex bouquet of volatile compounds. rsc.org

Within fungal biology, this compound is reported to have a role in regulating development. It can inhibit the germination of spores and slow mycelial growth by interfering with cellular processes. This function is analogous to the well-documented role of its isomer, 1-octen-3-ol, which acts as a volatile self-inhibitor for Penicillium paneum, preventing spore germination when conidia are present in high densities. annualreviews.org Such C8 compounds can be considered fungal hormones that help regulate developmental stages and ensure spores germinate only under favorable conditions. researchgate.net These volatiles also mediate interspecific interactions, where they can inhibit the growth of competing fungi. researchgate.net

Table 2: Selected Fungal Genera Known to Produce C8 Volatiles

| Fungal Genus | Associated C8 Volatiles | Reference |

|---|---|---|

| Penicillium | 1-Octen-3-ol, 3-Octanone, this compound | annualreviews.orgvulcanchem.com |

| Aspergillus | 1-Octen-3-ol, 3-Octanone, this compound | vulcanchem.comresearchgate.net |

| Trichoderma | 1-Octen-3-ol, 3-Octanol, 3-Octanone | nih.gov |

| Tuber (Truffles) | 1-Octen-3-ol | researchgate.net |

This table highlights common C8 volatiles produced by different fungi; the exact profile varies by species and conditions.

Intracellular and Physiological Mechanisms of this compound Action

The biological effects of this compound are a direct result of its interactions at the cellular and molecular level. Research into these mechanisms provides insight into how it functions as both a signaling molecule and a protective agent.

Investigation of Antimicrobial Mechanisms

This compound is recognized for its potential antimicrobial properties against a variety of pathogens. ontosight.ai However, detailed studies on its specific mechanism of action are less common compared to those on its isomer, 1-octen-3-ol.

For 1-octen-3-ol, research has shown that its antimicrobial activity stems from its ability to disrupt microbial cell membranes. jst.go.jp It is proposed to alter the permeability of the membrane, leading to the leakage of essential intracellular components and ultimately cell death. jst.go.jp The hydroxyl (-OH) group is believed to play a decisive role in this antimicrobial activity. jst.go.jp Given the structural similarity and shared functional group, it is plausible that this compound exerts its antimicrobial effects through a similar mechanism of membrane disruption. However, direct experimental evidence confirming the precise molecular targets and pathways for this compound is still an area requiring further investigation.

Cellular and Developmental Impacts on Fungi

Research into the effects of this compound on fungi indicates that the compound can interfere with fundamental cellular processes. This interference leads to the inhibition of both spore germination and the subsequent growth of mycelia, the vegetative part of a fungus consisting of a mass of branching, thread-like hyphae. However, detailed quantitative studies that specify the fungal species affected, the effective concentrations of this compound, and the precise extent of growth inhibition are not extensively documented in current scientific literature. The essential oil of Ephedra major, which contains 7-Octen-2-ol (an isomer of this compound), has been shown to inhibit the growth of Aspergillus parasiticus, but the specific contribution of the octenol isomer to this effect was not isolated. nih.gov

Physiological Effects and Defense Induction in Plant Systems

In the realm of plant biology, this compound has been identified as a volatile organic compound that plays a role in plant-fungal interactions. Exposure to this compound can trigger defense mechanisms in plants, particularly against fungal pathogens. The mechanism of action involves the induction of defense-related gene expression through the jasmonic acid (JA) signaling pathway. The jasmonic acid pathway is a critical signaling cascade that plants activate in response to various stresses, including herbivory and pathogen attack, leading to the production of defensive compounds. mdpi.comnih.gov While the involvement of the JA pathway is established, specific research detailing the particular plant species, the exact defense genes that are upregulated, or quantitative data on the level of induced resistance by this compound is limited.

Cytotoxicity and Cellular Responses in Eukaryotic Models

Neuroethological and Chemosensory Investigations of this compound

The role of this compound in chemosensation has been a subject of investigation, particularly concerning its interaction with olfactory systems.

Olfactory Receptor Neuron (ORN) and Olfactory Receptor (OR) Activation Profiles

Studies have identified specific human olfactory receptors that are activated by this compound. The (Z)-isomer of this compound has been shown to activate human olfactory receptors OR1D2 and OR5K1. This activation is associated with the perception of "earthy" and "green" odors. The interaction of this compound with these receptors initiates intracellular signaling pathways that involve cyclic adenosine (B11128) monophosphate (cAMP), leading to the generation of action potentials that transmit olfactory information to the brain. The related ketone, 3-octen-2-one (B105304), has also been found to be a ligand for OR1D2. nih.gov

Table 1: Human Olfactory Receptors Activated by this compound and Related Compounds

| Compound | Olfactory Receptor | Associated Perception/Effect |

| (Z)-3-Octen-2-ol | OR1D2, OR5K1 | Earthy, Green Notes |

| 3-Octen-2-one | OR1D2 | Synergistically enhanced response with vanilla nih.govresearchgate.net |

| 3-Octen-2-one | OR5K1 | Suppressed response to vanilla nih.govresearchgate.net |

Ligand-Receptor Binding Dynamics and Stereoselectivity

The interaction between an odorant and an olfactory receptor is highly specific and can be influenced by the three-dimensional structure of the molecule, including its stereochemistry. While the development of cost-effective methods for producing high-purity (Z)-isomer of this compound is noted as a research challenge, specific studies detailing the binding dynamics, such as binding affinities or kinetic parameters (k_on, k_off), of the different enantiomers or stereoisomers of this compound with olfactory receptors are not available in the provided search results. The structural differences between the (Z) and (E) isomers, as well as the (R) and (S) enantiomers, suggest that stereoselectivity likely plays a crucial role in its binding to olfactory receptors and subsequent perception, but this has not been quantitatively documented for this compound.

Modulation of Olfactory Perception and Behavioral Responses

The activation of specific olfactory receptors by this compound indicates its role in modulating olfactory perception. For instance, its presence as a volatile compound in extra virgin olive oil contributes to the perception of "grassy" notes. Furthermore, research on the related compound 3-octen-2-one has demonstrated its ability to modulate complex odors, such as enhancing the perception of vanilla flavors. This suggests that this compound may also function as a modulator of other scents. One study identified this compound in the volatile headspace of fatty acid solutions, which human participants were able to discriminate from blanks through smell, although the specific contribution of this compound to this perception was not quantified. wur.nl Detailed behavioral studies, such as olfactometry assays to determine attraction or repulsion in insects or mammals in response to isolated this compound, are not extensively reported.

Olfactory Learning and Behavioral Plasticity in Response to 1-Octen-3-ol

The ability of an organism to modify its behavior based on experience with olfactory cues is a critical aspect of its survival, influencing foraging, host selection, and predator avoidance. 1-Octen-3-ol is a potent semiochemical that elicits strong innate responses in many species, but these responses are not always fixed. Through processes like associative learning and habituation, animals can adapt their reactions to this pervasive environmental odor.

Associative Learning

Associative learning is a fundamental process where an organism learns to connect a neutral stimulus with a meaningful one, leading to a change in its response to the neutral stimulus. Numerous studies have demonstrated that insects, in particular, can learn to associate the odor of 1-octen-3-ol with either negative (aversive) or positive (appetitive) outcomes.

A prominent example is seen in the dengue vector mosquito, Aedes aegypti. nih.gov This species is innately attracted to the odor of 1-octen-3-ol, a compound found in the breath and sweat of mammals, which it uses as a cue for locating hosts. researchgate.netbiologists.com However, researchers have successfully demonstrated that this attraction can be reversed through aversive conditioning. nih.govbiologists.com In laboratory settings, when the presence of 1-octen-3-ol was paired with an unpleasant stimulus like an electric shock, Aedes aegypti mosquitoes learned to avoid the previously attractive odor. nih.govresearchgate.net This learned aversion was shown to be a robust association, retained for at least one hour after training. nih.govbiologists.com The learning was also more potent when the olfactory cue (1-octen-3-ol) was combined with a visual cue (a dark surface), suggesting that the integration of multiple sensory inputs can strengthen memory formation. biologists.com This learned behavior has significant epidemiological implications, as experience can modulate host preferences and biting patterns, thereby affecting disease transmission rates. nih.govbiorxiv.org

Similar learning capabilities have been observed in other insects. For instance, studies on Drosophila melanogaster (the common fruit fly) have established the mushroom bodies in the insect brain as a key center for olfactory learning and memory formation. biologists.com While some odors have an innate valence (attractive or repellent), this can be modified through experience. The neural pathways from the antennal lobe to the mushroom bodies are crucial for forming these new associations. nih.govbiologists.com

Mammals also exhibit olfactory learning involving this compound. Domestic ferrets (Mustela putorius furo) were successfully trained to detect specific changes in the ratio of acetoin (B143602) to 1-octen-3-ol. plos.org This demonstrated their ability to learn and respond to nuanced differences in a complex odor profile containing 1-octen-3-ol, a task relevant for applications like disease surveillance. plos.org

| Organism | Type of Learning | Conditioned Stimulus (CS) | Unconditioned Stimulus (US) | Observed Behavioral Change | Source |

|---|---|---|---|---|---|

| Aedes aegypti (Dengue Mosquito) | Aversive Conditioning | 1-Octen-3-ol and a dark surface | Electric shock | Innate attraction was reversed to learned avoidance of the odor and surface. | nih.govresearchgate.netbiologists.com |

| Aedes aegypti | Aversive Conditioning | Odor of a specific host (e.g., rat) containing 1-octen-3-ol | Mechanical shock (simulating a defensive host) | Learned to avoid the scent of the "defensive" host in favor of another. | biorxiv.org |

| Mustela putorius furo (Domestic Ferret) | Odor Discrimination / Operant Conditioning | Increased ratio of acetoin to 1-octen-3-ol | Food reward (not explicitly stated, but implied by training) | Ferrets learned to display a specific conditioned response (scratch alert) to the target odor ratio. | plos.org |

| Drosophila melanogaster (Fruit Fly) | Appetitive Conditioning | 1-Octen-3-ol | Sugar reward | Larvae learned to approach the odor associated with the reward. | biologists.com |

Habituation and Sensitization

Behavioral plasticity also includes non-associative learning, such as habituation, where an organism's response to a repeated stimulus decreases over time in the absence of any reinforcement. This is a crucial mechanism for filtering out irrelevant information from the environment.

Research on the spotted-wing drosophila, Drosophila suzukii, has explored habituation to 1-octen-3-ol, which acts as an oviposition (egg-laying) repellent for this species. oup.com Studies investigated whether pre-exposure to the repellent would diminish its effectiveness over time. The findings indicated that habituation can occur, meaning that with prolonged exposure, the flies' repellent response to 1-octen-3-ol may decrease. oup.com This has practical implications for pest management, as the efficacy of semiochemical-based repellents could be reduced if target insects habituate to them. oup.com

Conversely, sensitization involves an amplified response to a repeated stimulus. While less studied for 1-octen-3-ol specifically, the intensity of the odor can play a significant role in the type of behavior elicited. In Drosophila larvae, the ability to learn an association with 1-octen-3-ol is dose-dependent. biologists.com Furthermore, studies in Anopheles mosquitoes have shown that high concentrations of normally attractive compounds, including 1-octen-3-ol, can become repellent. oup.com This suggests that the nervous system is not just identifying the odor but also processing its intensity, which can activate different or broader neural circuits, leading to a switch in behavioral output from attraction to avoidance. biologists.comoup.com

| Organism | Phenomenon | Stimulus | Key Finding | Source |

|---|---|---|---|---|

| Drosophila suzukii (Spotted-Wing Drosophila) | Habituation | Repeated exposure to 1-octen-3-ol (an oviposition repellent) | The repellent effect of the compound may decrease over time following pre-exposure. | oup.com |

| Drosophila melanogaster (Larva) | Intensity-Specific Learning | Varying concentrations of 1-octen-3-ol paired with a sugar reward | Memory retention was specific to the odor intensity used during training, indicating that intensity is part of the learned memory trace. | biologists.com |

| Anopheles coluzzii | Concentration-Dependent Repellency | High concentrations of 1-octen-3-ol | A normally attractive host cue becomes repellent at high concentrations, possibly by activating additional repellent-sensing neurons. | oup.com |

Enantioselective Bioactivity of 3 Octen 2 Ol

Differential Biological Responses to 3-Octen-2-OL (B1585789) Enantiomers

Chirality can lead to significant differences in the biological activity of molecules. Although detailed studies on the differential biological responses to the enantiomers of this compound are scarce, the principles of stereospecificity observed in similar compounds suggest that the (R)- and (S)-enantiomers of this compound would likely elicit distinct biological effects. For instance, research on the related compound 1-octen-3-ol (B46169) has shown that its enantiomers can have varied effects, from acting as an attractant to some insect species to being a repellent to others. frontiersin.orgf1000research.com This differential activity is a direct consequence of the specific three-dimensional arrangement of the atoms in each enantiomer.

In the context of this compound, it has been identified as a volatile organic compound in various plants and fungi. vulcanchem.comuin-alauddin.ac.id It is known to play a role in plant-fungal interactions and may be involved in plant defense mechanisms. The biological activity of this compound has been noted in the context of its antimicrobial properties. jst.go.jp However, a clear distinction between the bioactivity of its individual enantiomers is not well-established in the current body of scientific literature.

Enantiomer-Specific Olfactory Perception and Discrimination

The perception of odor is a highly specific process, often dependent on the chirality of the odorant molecule. Human olfactory receptors can differentiate between enantiomers, leading to different scent perceptions. For example, the enantiomers of carvone (B1668592) are perceived as spearmint and caraway. While specific data on the olfactory perception of this compound enantiomers is limited, it is known that (Z)-3-octen-2-ol interacts with human olfactory receptors OR1D2 and OR5K1, which are associated with earthy and green odor perceptions. vulcanchem.comnih.gov This suggests that the geometry of the molecule is crucial for its interaction with olfactory receptors.

Studies on the analogous compound 1-octen-3-ol have demonstrated clear enantiomer-specific olfactory perception in both humans and insects. jmb.or.kr The (R)-(-)-enantiomer of 1-octen-3-ol is often described as having a strong mushroom-like scent, while the (S)-(+)-enantiomer is perceived as grassy or moldy. jmb.or.kr This principle of enantiomeric discrimination in olfaction strongly suggests that the (R)- and (S)-enantiomers of this compound would also likely have distinct odor profiles.

Chiral Recognition Mechanisms in Biological Receptor Systems

The basis for the differential bioactivity and olfactory perception of enantiomers lies in the chiral nature of biological receptors, such as enzymes and olfactory receptors. These receptors are themselves chiral, being composed of L-amino acids, and thus can interact differently with the two enantiomers of a chiral ligand. This is often compared to a left hand (the receptor) fitting better into a left-handed glove (one enantiomer) than a right-handed one (the other enantiomer).

For insects, odorant receptors (ORs) are responsible for detecting volatile compounds. Research on mosquitoes has shown that specific ORs respond selectively to one enantiomer of 1-octen-3-ol over the other. f1000research.complos.orgresearchgate.netplos.org For example, the AaOR8 receptor in the yellow fever mosquito, Aedes aegypti, is highly sensitive to the (R)-(-)-enantiomer of 1-octen-3-ol. plos.orgplos.orgnih.gov This specificity is due to the precise fit of the enantiomer into the binding pocket of the receptor protein. mdpi.com While the specific receptors for this compound enantiomers have not been fully characterized, the interaction of (Z)-3-octen-2-ol with human olfactory receptors OR1D2 and OR5K1 points to a similar mechanism of chiral recognition. vulcanchem.comnih.gov

Table 1: Examples of Enantioselective Receptor Interactions for 1-Octen-3-ol

| Organism/Receptor | Enantiomer Preference | Observed Effect | Citation |

| Aedes aegypti (Yellow Fever Mosquito) / AaOR8 | (R)-(-)-1-octen-3-ol | Stronger neural activation, attraction | plos.orgplos.orgnih.gov |

| Culex quinquefasciatus (Southern House Mosquito) / CquiOR118b | (R)-(-)-1-octen-3-ol | Higher receptor response | f1000research.com |

| Human / Olfactory Perception | (R)-(-)-1-octen-3-ol | Mushroom-like scent | jmb.or.kr |

| Human / Olfactory Perception | (S)-(+)-1-octen-3-ol | Grassy, moldy scent | jmb.or.kr |

This table illustrates the principle of enantioselective receptor interactions using the well-studied analogue 1-octen-3-ol, as specific data for this compound is limited.

Implications of Chirality in Ecologically Relevant Interactions and Applied Research

The chirality of semiochemicals has profound implications for ecological interactions. The ability of an insect to distinguish between the enantiomers of a compound can be crucial for locating a host, a mate, or a suitable site for oviposition. For instance, the differential attraction of mosquitoes to the enantiomers of 1-octen-3-ol highlights the importance of chirality in host-seeking behavior. frontiersin.orgfrontiersin.org

In applied research, understanding the enantioselective bioactivity of compounds like this compound is vital for developing effective and specific pest management strategies. The use of a single, more active enantiomer as a lure in insect traps can be more efficient and environmentally friendly than using a racemic mixture, which might contain an inactive or even repellent enantiomer. frontiersin.org Furthermore, in the flavor and fragrance industry, the synthesis of a specific enantiomer of a chiral compound is often desired to achieve a particular scent or taste profile. nih.gov The development of methods for the stereoselective synthesis of this compound is an area of ongoing research. vulcanchem.com

While the full picture of the enantioselective bioactivity of this compound is yet to be completely elucidated, the established principles of chirality in biological systems provide a strong framework for future investigations. Further research is needed to isolate and test the individual enantiomers of this compound to fully understand their specific biological roles and potential applications.

Advanced Analytical Methodologies for 3 Octen 2 Ol Research

Specialized Sample Preparation and Extraction Techniques for Volatile Octenols

The volatile nature of 3-octen-2-ol (B1585789) necessitates specific sample preparation and extraction methods that can effectively isolate it from a sample matrix without loss or degradation.

Optimized Headspace Techniques (Static and Dynamic)

Headspace (HS) analysis is a crucial technique for volatile compounds. It involves analyzing the vapor phase above a solid or liquid sample contained in a sealed vial.

Static Headspace (SHS): In SHS, the sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace. A portion of this vapor is then injected into a gas chromatograph. This method is simple and fast but may lack the sensitivity required for trace-level analysis. researchgate.net

Dynamic Headspace (DHS): DHS, also known as purge-and-trap, is a more sensitive technique. An inert gas is passed through the sample, stripping the volatile compounds, which are then collected on a sorbent trap. The trapped compounds are subsequently desorbed thermally for analysis. DHS has been found to be a superior method for extracting aroma-active compounds in flour. researchgate.net A comparison of four headspace techniques (static headspace, dynamic headspace, HS-SPME, and HS-Arrow) for analyzing oxidation-related off-flavors found that DHS is more effective for very volatile compounds. wur.nl

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) is a solvent-free, non-invasive, and efficient extraction technique for volatile and semi-volatile compounds. frontiersin.orgresearchgate.net It utilizes a fiber coated with a stationary phase to extract analytes from a sample matrix. frontiersin.org

HS-SPME, where the fiber is exposed to the headspace above the sample, is widely used for analyzing VOCs. nih.govresearchgate.net The choice of fiber coating is critical for effective extraction. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide good reproducibility and sensitivity for a range of volatile compounds. scientific.netresearchgate.net

The optimization of SPME parameters such as extraction time, temperature, and sample mass is crucial for reliable results. frontiersin.orgresearchgate.net For example, in the analysis of truffle volatiles, including 1-octen-3-ol (B46169), the optimal conditions were found to be an extraction temperature of 50°C for 45 minutes with a 100 mg sample. frontiersin.org SPME has been successfully applied to the semi-quantification of compounds like 3-octen-2-one (B105304) in pea protein isolate, demonstrating the importance of pH on aroma release. nih.gov

| Technique | Principle | Advantages | Limitations | Key Optimization Parameters |

|---|---|---|---|---|

| Static Headspace (SHS) | Equilibrium partitioning of volatiles between sample and headspace. | Simple, fast, automated. researchgate.net | Lower sensitivity, matrix effects. researchgate.net | Temperature, equilibration time. |

| Dynamic Headspace (DHS) | Volatiles are purged from the sample by an inert gas and trapped on a sorbent. | Higher sensitivity, exhaustive extraction. researchgate.netwur.nl | More complex, potential for analyte breakthrough. | Purge gas flow rate, time, sorbent type, desorption temperature. |

| Solid Phase Microextraction (SPME) | Equilibrium partitioning of volatiles between sample and a coated fiber. frontiersin.org | Solvent-free, simple, sensitive, can be automated. frontiersin.orgresearchgate.net | Fiber fragility, matrix effects, requires optimization. nih.gov | Fiber coating, extraction time, temperature, sample matrix pH. frontiersin.orgscientific.netnih.gov |

Chromatographic and Spectrometric Characterization of this compound

Following extraction, chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For complex mixtures, using a polar capillary column can provide reliable separation.

GC-MS is essential for differentiating isomers of this compound and for detecting it at trace levels. vulcanchem.com The mass spectrum of this compound shows a molecular ion peak at m/z 128.12. vulcanchem.com However, identification based solely on mass spectra can be unreliable for isomeric compounds, making retention indices a crucial additional point of confirmation. uns.ac.rs An optimized HS-SPME-GC-MS method has been developed for the quantitation of various off-flavor compounds, including 1-octen-3-ol, in wine and grapes with low detection limits. nih.gov

Multi-dimensional Gas Chromatography Approaches

Multi-dimensional gas chromatography (MDGC) enhances the separation of complex samples by using two or more columns with different selectivities. researchgate.net

Heart-cutting GC-GC: In this technique, specific portions (heart-cuts) of the effluent from the first column are transferred to a second column for further separation. researchgate.netnih.govacs.org

Comprehensive two-dimensional GC (GC×GC): In GC×GC, the entire sample is subjected to two dimensions of separation. researchgate.net This technique offers significantly increased peak capacity and sensitivity, making it ideal for analyzing complex volatile profiles. nih.govresearchgate.net GC×GC coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) is a powerful tool for the trace analysis of flavor compounds. researchgate.net An integrated system combining GC×GC and MDGC has been used to identify odor-active volatiles in Shiraz wine, including octen-3-ol. nih.govacs.orgnih.gov

Advanced Mass Spectrometry Techniques (e.g., PTR-MS, SIFT-MS, DART-MS)

Several advanced mass spectrometry techniques allow for the real-time analysis of volatile compounds without prior chromatographic separation.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a sensitive technique for real-time monitoring of VOCs. ionicon.comnpl.co.uk It uses H3O+ ions to gently ionize volatile compounds, which are then detected by a mass spectrometer. ionicon.com PTR-MS has been used in various applications, including food and flavor science and environmental research. npl.co.uk

Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS): SIFT-MS is another real-time analytical technique that uses multiple reagent ions (typically H3O+, NO+, and O2+) to detect and quantify VOCs. gcms.cz The use of multiple reagent ions provides greater selectivity and the ability to differentiate between isomeric and isobaric compounds. gcms.cz SIFT-MS has been shown to have a more robust calibration against humidity compared to PTR-MS. d-nb.info

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal sample preparation. researchgate.net It has potential for the rapid profiling of volatile and non-volatile compounds. researchgate.net

| Technique | Ionization Principle | Key Features | Applications in Volatile Analysis |

|---|---|---|---|

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Proton transfer from H3O+ ions. ionicon.com | Real-time, high sensitivity, soft ionization. ionicon.comnpl.co.uk | Monitoring VOCs in air, food and flavor analysis, medical diagnostics. npl.co.uk |

| Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) | Chemical ionization with multiple selectable reagent ions (H3O+, NO+, O2+). gcms.cz | Real-time, high selectivity, can differentiate isomers. gcms.cz | Air quality monitoring, food and flavor science, medical diagnostics. npl.co.uk |

| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Ionization by excited-state species (e.g., metastable helium). researchgate.net | Rapid, minimal sample preparation, analysis in open air. researchgate.net | Rapid screening of food, pharmaceuticals, and forensic samples. researchgate.net |

Olfactometry-Coupled Analytical Systems (e.g., GC-O) for Sensory Profiling

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. nih.govresearchgate.net This dual approach allows for the identification of specific odor-active compounds within a complex mixture of volatile substances. researchgate.net The process involves a gas chromatograph separating the volatile compounds, after which the effluent is split. One portion goes to a conventional detector (like a mass spectrometer or flame ionization detector) for chemical identification and quantification, while the other is directed to a sniffing port where a trained sensory panelist or assessor evaluates and describes the odor of each eluting compound. nih.govpfigueiredo.org

GC-O is particularly valuable in the flavor and fragrance industry and in food science research to pinpoint the specific molecules responsible for a product's characteristic aroma. researchgate.net Several methods are used in conjunction with GC-O to estimate the sensory contribution of individual odorants. These include:

Aroma Extract Dilution Analysis (AEDA): In this method, a sample extract is serially diluted and analyzed by GC-O until no odor can be detected. nih.gov The highest dilution at which a compound is still perceivable is its flavor dilution (FD) factor, which provides a measure of its odor potency. nih.govnih.gov

Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound by its odor threshold. A value greater than one indicates that the compound contributes to the aroma of the sample. pfigueiredo.org

| Compound | Associated Sensory Descriptors (from GC-O studies) | Source Organism (Example) |

| 1-Octen-3-ol | Mushroom, earthy, fungal | Edible Mushrooms |

| 3-Octanone | Mushroom, green, fruity | Edible Mushrooms |

| 3-Octanol (B1198278) | Green, mushroom | Edible Mushrooms |

| 1-Octen-3-one | Mushroom, metallic | Camembert Cheese |

This table presents sensory descriptors for compounds structurally and functionally related to this compound, as identified in various GC-O analyses.

Development of Novel Biosensors and Electronic Noses for this compound Detection

Beyond sensory profiling, the rapid and accurate detection of volatile organic compounds (VOCs) like this compound is a significant area of research, leading to the development of novel biosensors and electronic noses (e-noses).

Electronic Noses (E-Noses) are devices designed to mimic the mammalian olfactory system. researchgate.netresearchgate.net They consist of an array of non-selective or semi-selective chemical sensors and a pattern recognition system. researchgate.netnih.gov When exposed to a vapor, the sensors in the array respond, generating a unique "fingerprint" or signal pattern for that specific odor. mdpi.com This pattern is then analyzed by software, often employing artificial intelligence and machine learning algorithms, to identify and classify the aroma. researchgate.netmdpi.com E-noses are increasingly used for quality control in the food industry, capable of detecting spoilage, adulteration, and profiling aromas in products like mushrooms, beverages, and meat. mdpi.commdpi.com While not specific to a single compound, an e-nose can be trained to recognize the complex volatile profile of a substance where this compound is a key component.

Biosensors represent a more targeted approach, incorporating a biological recognition element (such as an enzyme, antibody, or receptor) coupled with a transducer. nih.gov This design offers high specificity and sensitivity for detecting a particular analyte. For VOCs, research has focused on using olfactory receptors (ORs) or odorant-binding proteins (OBPs) as the biological component. mdpi.commdpi.com

Recent advancements have seen the development of impedimetric biosensors for detecting VOCs associated with food quality and spoilage. In these sensors, the binding of the target VOC to the immobilized biological element on an electrode surface causes a measurable change in electrical impedance. mdpi.comnih.gov A notable study detailed a non-Faradaic impedimetric biosensor using pig odorant-binding protein (pOBP) to detect VOCs, including the structurally similar 1-octen-3-ol. mdpi.com The biosensor demonstrated high sensitivity, detecting concentrations at the micromolar level. mdpi.com This research provides a strong foundation for developing a similar biosensor specifically for this compound by selecting a biorecognition element with a high affinity for it. Insect ORs, known for their high sensitivity, have also been integrated into bioelectronic noses for detecting 1-octen-3-ol at femtomolar concentrations, showcasing the potential for extremely sensitive detection systems. mdpi.comnih.gov

| Parameter | Performance Characteristic |

| Biorecognition Element | Pig Odorant-Binding Protein (pOBP) |

| Target Analyte | 1-octen-3-ol |

| Detection Method | Non-Faradaic Impedimetric Measurement |

| Limit of Detection (LOD) | 0.49 µM |

| Response Time | 15 minutes |

| Recovery Time | 30 minutes |

Data adapted from a study on an impedimetric biosensor for VOCs, showcasing performance for 1-octen-3-ol, a close structural analog of this compound. mdpi.com

The development of such technologies is driven by the need for rapid, portable, and cost-effective analytical tools for applications ranging from food safety and environmental monitoring to medical diagnostics. nih.govdergipark.org.tr

Emerging Research and Translational Applications of 3 Octen 2 Ol

Development of Sustainable Pest Management Strategies Utilizing 3-Octen-2-OL (B1585789)

The pursuit of sustainable agricultural practices has intensified research into alternatives to conventional synthetic pesticides, aiming to mitigate environmental harm and the development of pest resistance. ijoear.comguildhe.ac.uk this compound, a naturally occurring volatile organic compound (VOC) found in various plants and fungi, has emerged as a promising agent in the development of eco-friendly pest management strategies. ontosight.aiontosight.ai Its role as a semiochemical, a chemical involved in the interaction between organisms, underpins its potential in integrated pest management (IPM) programs. researchgate.net

Research has demonstrated that this compound can act as both a repellent and an attractant for different insect species, highlighting its versatility in pest control. ontosight.ai This dual functionality allows for its use in various strategies, such as 'push-pull' systems, where pests are repelled from the crop (push) and lured into traps (pull). researchgate.net For instance, it has been identified as a component in trap baits for mosquitoes. worldbank.org The compound's ability to influence insect behavior, such as oviposition, further enhances its utility in protecting crops. researchgate.net

The development of synthesized, nature-identical this compound is a key focus, as it offers a more practical and scalable solution for widespread agricultural use compared to relying on its extraction from natural sources. researchgate.net This approach aligns with the principles of sustainable agriculture by providing a targeted and biodegradable pest control method. ijoear.com

Table 1: Applications of this compound in Pest Management

| Application | Target Pests | Mechanism of Action | Reference |

| Repellent | Various crop pests | Deters pests from feeding on or laying eggs on crops | ontosight.ai |

| Attractant | Mosquitoes | Lures pests into traps | worldbank.org |

| Oviposition Antagonist | Spotted-wing drosophila (Drosophila suzukii) | Inhibits egg-laying behavior | researchgate.net |

Exploration of this compound and Its Derivatives in Advanced Pharmaceutical Research

The unique chemical structure of this compound, characterized by a double bond and a hydroxyl group, makes it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai Its inherent antimicrobial properties have spurred interest in its use in pharmaceutical and cosmetic formulations. ontosight.aiontosight.ai

The reactivity of this compound allows for various chemical modifications, leading to the creation of a diverse range of derivatives. For example, oxidation of this compound yields 3-octen-2-one (B105304), while reduction produces 3-octanol (B1198278). These derivatives, along with others, are being investigated for novel pharmacological activities. The exploration of its derivatives is a key area of research, with the goal of discovering new drug candidates for a variety of therapeutic areas. ontosight.ai

While research is ongoing, the potential for this compound and its derivatives to contribute to the development of new medicines is a significant area of focus within the pharmaceutical industry.

Biomarker Discovery and Diagnostic Applications of this compound in Biological Systems

Volatile organic compounds (VOCs) are increasingly being investigated as non-invasive biomarkers for the diagnosis and monitoring of various diseases. nih.gov this compound and its related compound, 3-octen-2-one, have been identified as potential biomarkers in different biological contexts. mdpi.comhmdb.ca

Alterations in the levels of these compounds in bodily fluids such as urine can be indicative of pathological processes. For instance, a panel of VOCs including 2,6-dimethyl-7-octen-2-ol has been studied for its potential in detecting prostate cancer. plos.orgnih.gov In this context, the levels of 2,6-dimethyl-7-octen-2-ol were observed to be down-regulated in the urine of prostate cancer patients. plos.org

Furthermore, 3-octen-2-one has been associated with inflammatory bowel diseases like ulcerative colitis and celiac disease, suggesting its potential as a biomarker for these conditions. hmdb.ca The detection of these VOCs is typically performed using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). plos.org

Table 2: this compound and Related Compounds as Potential Biomarkers

| Compound | Biological Matrix | Associated Condition | Finding | Reference |

| 2,6-Dimethyl-7-octen-2-ol | Urine | Prostate Cancer | Down-regulated in cancer patients | plos.orgnih.gov |